molecular formula C7H4BrClF3N B1386553 4-Bromo-3-chloro-5-(trifluoromethyl)aniline CAS No. 914225-58-4

4-Bromo-3-chloro-5-(trifluoromethyl)aniline

Cat. No.: B1386553
CAS No.: 914225-58-4
M. Wt: 274.46 g/mol
InChI Key: WBGPOJPMDVJESG-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring

Biochemical Analysis

Biochemical Properties

4-Bromo-3-chloro-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to synthesize derivatives that inhibit TMPRSS4 serine protease activity, which is crucial in suppressing cancer cell invasion . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting or modifying their activity.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause skin irritation and serious eye irritation, indicating its impact on cellular integrity and signaling . Additionally, it has antimicrobial effects, which suggest its role in disrupting cellular metabolism in microorganisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been used in the preparation of compounds that act as agonists of the sphingosine-1-phosphate receptor, which is involved in cell proliferation and survival . This binding interaction can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under normal conditions but can degrade when exposed to light or heat . Long-term studies have shown that it can cause chronic effects on cellular function, including persistent irritation and potential toxicity . These temporal changes are crucial for understanding its long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity, but at higher doses, it can cause significant adverse effects, including acute toxicity and chronic health issues . These dosage-dependent effects are essential for determining safe and effective usage levels in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its breakdown and utilization within the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function . Understanding these pathways is vital for predicting its behavior in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution affects its localization and accumulation within specific tissues, impacting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-5-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes the following steps:

    Nitration: The starting material, such as 4-bromo-3-chloroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organolithium or Grignard reagents under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted anilines.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines and other reduced forms.

Scientific Research Applications

4-Bromo-3-chloro-5-(trifluoromethyl)aniline has diverse applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 3-Chloro-4-(trifluoromethyl)aniline
  • 4-Bromo-3-chloroaniline

Comparison: 4-Bromo-3-chloro-5-(trifluoromethyl)aniline is unique due to the simultaneous presence of bromine, chlorine, and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced reactivity and stability, making it valuable for specific synthetic applications .

Properties

IUPAC Name

4-bromo-3-chloro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-6-4(7(10,11)12)1-3(13)2-5(6)9/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGPOJPMDVJESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652292
Record name 4-Bromo-3-chloro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914225-58-4
Record name 4-Bromo-3-chloro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 3-chloro-5-(trifluoromethyl)aniline (3.25 g, 16.6 mmol, Eq: 1.00) in dimethylsulfoxide (43.4 ml) was added N-bromosuccinimide (3.11 g, 17.4 mmol, Eq: 1.05) in 5 portions over 2.5 hr (622 mg each 30 min). 2 h after the last addition, the reaction mixture was partitioned between 10% aqueous sodium sulfite and ethyl acetate. The organic layer was washed with aqueous sat. sodium carbonate, water (3 times) and brine then adsorbed unto silica (6 g) and purified on silica gel (column 120 g, Hexane/ethyl acetate 90:10 to 65:35) to give 4.36 g (96%) of a yellow solid.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
43.4 mL
Type
solvent
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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